Ethyl 3,4-diamino-5-bromobenzoate
Overview
Description
Ethyl 3,4-diamino-5-bromobenzoate is an organic compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.1 g/mol . It is a derivative of benzoic acid, characterized by the presence of amino groups at the 3 and 4 positions and a bromine atom at the 5 position on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4-diamino-5-bromobenzoate typically involves the esterification of 3,4-diamino-5-bromobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-diamino-5-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Ethyl 3,4-dinitrobenzoate.
Reduction: Ethyl 3,4-diaminobenzoate.
Substitution: Ethyl 3,4-diamino-5-methoxybenzoate.
Scientific Research Applications
Ethyl 3,4-diamino-5-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,4-diamino-5-bromobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4-diaminobenzoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Ethyl 3,5-diamino-4-bromobenzoate: Has a different substitution pattern, affecting its chemical reactivity and biological activity.
Ethyl 2,4-diamino-5-bromobenzoate: The position of the amino groups alters its interaction with molecular targets.
Uniqueness
Ethyl 3,4-diamino-5-bromobenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological properties. The presence of both amino and bromine groups allows for versatile modifications and applications in various fields .
Properties
IUPAC Name |
ethyl 3,4-diamino-5-bromobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQXPVWOWDLLFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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